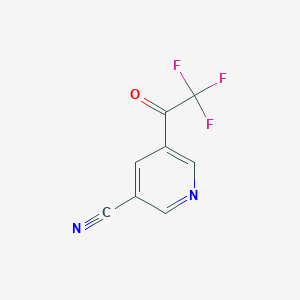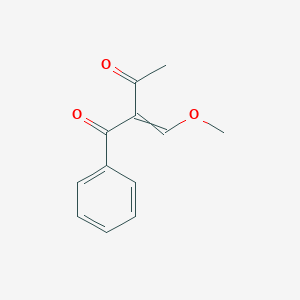![molecular formula C22H30N2O2 B12628827 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine CAS No. 918480-12-3](/img/structure/B12628827.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a methoxypropyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the benzyloxyphenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{4-(Benzyloxy)phenylmethyl}piperazine and 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride share structural similarities.
Uniqueness: The presence of the methoxypropyl group in this compound distinguishes it from other derivatives, potentially leading to unique biological activities and chemical reactivity.
Properties
CAS No. |
918480-12-3 |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-25-17-5-12-23-13-15-24(16-14-23)18-20-8-10-22(11-9-20)26-19-21-6-3-2-4-7-21/h2-4,6-11H,5,12-19H2,1H3 |
InChI Key |
UXEUWLMIMBGZPW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)


![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)




![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)

![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)

![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)
